molecular formula C7H7F2O3P B11823281 3,4-Difluorobenzylphosphonic acid CAS No. 273211-34-0

3,4-Difluorobenzylphosphonic acid

Cat. No.: B11823281
CAS No.: 273211-34-0
M. Wt: 208.10 g/mol
InChI Key: RBWZNPGUZZKJHV-UHFFFAOYSA-N
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Description

3,4-Difluorobenzylphosphonic acid is an organophosphorus compound with the molecular formula C7H7F2O3P. It is characterized by the presence of two fluorine atoms attached to the benzyl ring and a phosphonic acid group.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorobenzylphosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylphosphonic acids, while oxidation and reduction can produce different phosphorus oxides or reduced phosphorus compounds .

Scientific Research Applications

3,4-Difluorobenzylphosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Difluorobenzylphosphonic acid involves its ability to interact with metal oxides and modify their surface properties. The phosphonic acid group binds strongly to metal oxide surfaces, altering their surface energy, wetting properties, and work function. This makes the compound useful in applications where surface modification is critical, such as in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluorobenzylphosphonic acid is unique due to its specific combination of fluorine atoms and a phosphonic acid group, which provides distinct chemical reactivity and surface modification capabilities. This makes it particularly valuable in material science applications where precise control over surface properties is required .

Properties

CAS No.

273211-34-0

Molecular Formula

C7H7F2O3P

Molecular Weight

208.10 g/mol

IUPAC Name

(3,4-difluorophenyl)methylphosphonic acid

InChI

InChI=1S/C7H7F2O3P/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)

InChI Key

RBWZNPGUZZKJHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CP(=O)(O)O)F)F

Origin of Product

United States

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